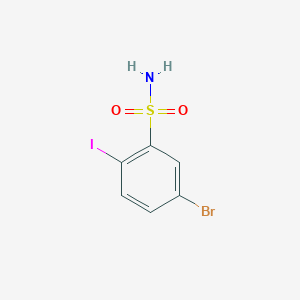
5-Bromo-2-iodobenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-iodobenzene-1-sulfonamide is an organosulfur compound with the molecular formula C6H5BrINO2S It is characterized by the presence of bromine, iodine, and sulfonamide functional groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-iodobenzene-1-sulfonamide typically involves the sulfonation of 5-Bromo-2-iodobenzene. The reaction conditions often include the use of sulfonating agents such as chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at low temperatures to prevent decomposition of the product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromo-2-iodobenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction Reactions: The sulfonamide group can be oxidized or reduced under specific conditions to form sulfonic acids or amines, respectively.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include organolithium compounds, Grignard reagents, and palladium catalysts.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution Products: Depending on the substituent introduced, products can range from alkylated to arylated derivatives.
Oxidation Products: Sulfonic acids are the primary products.
Reduction Products: Amines are typically formed.
Applications De Recherche Scientifique
5-Bromo-2-iodobenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-iodobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their structure and function. The bromine and iodine atoms can participate in halogen bonding, further modulating the compound’s activity. These interactions can affect various biochemical pathways, making the compound a valuable tool in research .
Comparaison Avec Des Composés Similaires
2-Bromoiodobenzene: Similar in structure but lacks the sulfonamide group.
5-Bromo-2-iodobenzenesulfonic acid: Contains a sulfonic acid group instead of a sulfonamide group.
5-Bromo-2-iodoaniline: Features an amino group instead of a sulfonamide group.
Uniqueness: 5-Bromo-2-iodobenzene-1-sulfonamide is unique due to the presence of both bromine and iodine atoms along with a sulfonamide group. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in research and industry .
Propriétés
Formule moléculaire |
C6H5BrINO2S |
|---|---|
Poids moléculaire |
361.99 g/mol |
Nom IUPAC |
5-bromo-2-iodobenzenesulfonamide |
InChI |
InChI=1S/C6H5BrINO2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,(H2,9,10,11) |
Clé InChI |
VDMMQNKGIWVTGX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)S(=O)(=O)N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B13236593.png)
![2-[(4-Chlorophenyl)amino]acetonitrile hydrochloride](/img/structure/B13236598.png)

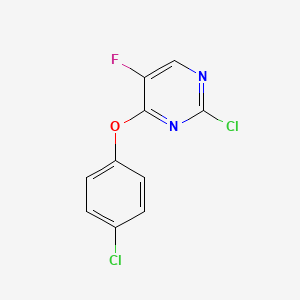
![1-({[(Tert-butoxy)carbonyl]amino}oxy)cyclopentane-1-carboxylic acid](/img/structure/B13236616.png)
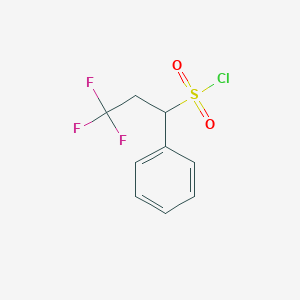
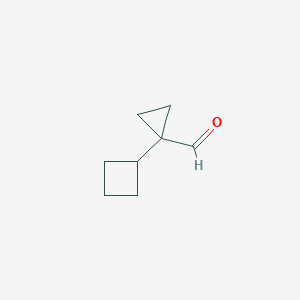
![N-[1-(2-Methylphenyl)ethyl]cyclopropanamine](/img/structure/B13236633.png)
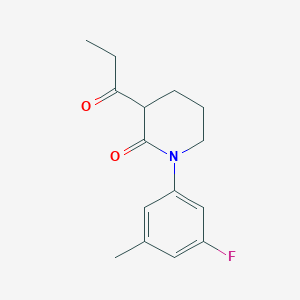
![3-[2-Oxo-2-(pyridin-4-yl)ethylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B13236668.png)


![tert-Butyl N-[8-(1H-imidazol-2-yl)-1,4-dioxaspiro[4.5]decan-8-yl]carbamate](/img/structure/B13236690.png)
![1-[1-(Benzenesulfonyl)azetidin-3-yl]piperazine](/img/structure/B13236691.png)
